N-2-Chloroethyl ethylenediamine hydrochloride

Descripción general

Descripción

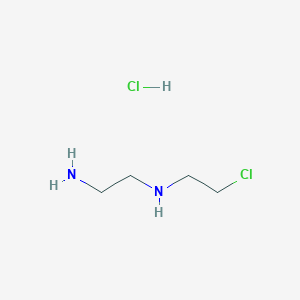

N-2-Chloroethyl ethylenediamine hydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.05748 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. This compound is known for its hygroscopic nature and appears as a white to pale beige solid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-2-Chloroethyl ethylenediamine hydrochloride can be synthesized through the reaction of ethylenediamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-2-Chloroethyl ethylenediamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions may produce corresponding oxidized products .

Aplicaciones Científicas De Investigación

N-2-Chloroethyl ethylenediamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in biochemical studies to investigate the effects of alkylating agents on biological systems.

Medicine: It serves as a precursor in the development of certain chemotherapeutic agents.

Industry: The compound is employed in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-2-Chloroethyl ethylenediamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation process can lead to the disruption of normal cellular functions, making it useful in the development of chemotherapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

- N-2-Chloroethyl ethylenediamine dihydrochloride

- 2-Azanyl-ethyl (2-chloroethyl)azanium dichloride

- N1-(2-Chloroethyl)ethane-1,2-diamine hydrochloride

Uniqueness

N-2-Chloroethyl ethylenediamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous compounds. Its hygroscopic nature and stability under specific conditions further distinguish it from other similar compounds .

Actividad Biológica

N-2-Chloroethyl ethylenediamine hydrochloride (N-CEED HCl) is a compound with significant biological activity, primarily recognized for its application in various chemical syntheses and its implications in toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C4H12Cl2N2 and is characterized by an ethylenediamine backbone with a chloroethyl group. Its synthesis typically involves the reaction of ethylenediamine with 2-chloroethanol in the presence of hydrochloric acid . The compound is a white crystalline solid and is known for its reactivity due to the presence of the chloroethyl moiety, which can participate in nucleophilic substitution reactions.

The biological activity of N-CEED HCl is largely attributed to its ability to act as an alkylating agent. Alkylating agents are known for their capacity to form covalent bonds with nucleophilic sites on DNA, leading to various cellular effects, including:

- DNA Damage : N-CEED HCl can cause DNA cross-linking, which inhibits DNA replication and transcription, ultimately leading to cell death.

- Protein Modification : The compound can modify proteins by alkylation, affecting their function and stability.

These actions are particularly relevant in the context of its use as a chemical weapon (mustard gas), where it induces severe blistering and systemic toxicity upon exposure .

Toxicological Profile

N-CEED HCl is classified as a highly toxic compound. Exposure can lead to acute symptoms such as:

- Dermal Effects : Blistering and severe skin irritation.

- Respiratory Issues : Coughing, shortness of breath, and pulmonary edema upon inhalation.

- Neurological Damage : Potential long-term effects on cognitive function following high-dose exposure .

Occupational Exposure Incident

A notable case involved workers exposed to N-CEED HCl during a chemical leak. Symptoms included nausea, vomiting, and severe skin burns. One worker suffered fatal consequences due to extensive skin contact and inhalation . This incident highlights the critical need for safety measures when handling such hazardous materials.

Research Findings on Therapeutic Applications

Despite its toxic nature, research has explored N-CEED HCl's potential in developing therapeutic agents. For instance, derivatives of this compound have been investigated for their ability to target cancer cells through selective alkylation mechanisms. Studies indicate that modified versions of N-CEED HCl could serve as effective chemotherapeutic agents by exploiting their reactivity towards rapidly dividing cells .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of N-CEED HCl compared to other alkylating agents:

| Compound | Mechanism of Action | Primary Biological Effect | Toxicity Level |

|---|---|---|---|

| This compound | Alkylation of DNA and proteins | Cytotoxicity; blistering | High |

| Mustard Gas | Alkylation similar to N-CEED | Severe vesicant effects | Extremely High |

| Cisplatin | DNA cross-linking | Antitumor activity | Moderate |

Propiedades

IUPAC Name |

N'-(2-chloroethyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN2.ClH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTUDYDANKLSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971301 | |

| Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5590-29-4 | |

| Record name | 5590-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.